molecular formula C17H21N3O B231526 4,4'-(3-Acetamidopropylidene)dianiline CAS No. 17665-87-1

4,4'-(3-Acetamidopropylidene)dianiline

Cat. No. B231526
CAS RN: 17665-87-1
M. Wt: 283.37 g/mol
InChI Key: RHNCZCKFXXVROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(3-Acetamidopropylidene)dianiline, also known as APDA, is a chemical compound used in scientific research. It is a derivative of 4,4'-diaminodiphenylmethane (DDM), a compound commonly used in the production of polyurethane foams and plastics. APDA has a unique structure that makes it useful in various scientific applications, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4,4'-(3-Acetamidopropylidene)dianiline is not fully understood. However, it is believed that 4,4'-(3-Acetamidopropylidene)dianiline interacts with cellular components such as DNA and proteins, leading to changes in cellular function. This interaction may result in the inhibition of cell growth and proliferation, making 4,4'-(3-Acetamidopropylidene)dianiline a potential anticancer agent.
Biochemical and Physiological Effects
4,4'-(3-Acetamidopropylidene)dianiline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,4'-(3-Acetamidopropylidene)dianiline inhibits the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. 4,4'-(3-Acetamidopropylidene)dianiline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,4'-(3-Acetamidopropylidene)dianiline has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4'-(3-Acetamidopropylidene)dianiline in lab experiments is its unique structure, which makes it useful in various scientific applications. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4,4'-(3-Acetamidopropylidene)dianiline is its potential toxicity, which may limit its use in certain experiments. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline may not be suitable for certain applications due to its chemical properties.

Future Directions

There are several future directions for the use of 4,4'-(3-Acetamidopropylidene)dianiline in scientific research. One potential direction is the development of 4,4'-(3-Acetamidopropylidene)dianiline-based anticancer agents. Another direction is the use of 4,4'-(3-Acetamidopropylidene)dianiline in the production of polyurethane foams with improved mechanical properties. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline may be used as a starting material for the synthesis of various organic compounds, leading to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4,4'-(3-Acetamidopropylidene)dianiline involves the reaction of DDM with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate stage, where the amine group of DDM reacts with acetic anhydride to form an acetamide group. This intermediate then reacts with another molecule of DDM to form 4,4'-(3-Acetamidopropylidene)dianiline.

Scientific Research Applications

4,4'-(3-Acetamidopropylidene)dianiline has been used in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4,4'-(3-Acetamidopropylidene)dianiline has been used as a building block for the synthesis of potential anticancer agents. In materials science, 4,4'-(3-Acetamidopropylidene)dianiline has been used in the production of polyurethane foams with improved mechanical properties. In organic synthesis, 4,4'-(3-Acetamidopropylidene)dianiline has been used as a starting material for the synthesis of various organic compounds.

properties

CAS RN

17665-87-1

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[1,3-bis(4-aminophenyl)propyl]acetamide

InChI

InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21)

InChI Key

RHNCZCKFXXVROF-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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